A Technical Guide to 2,4-Di-O-methyl-D-glucose for Scientific Professionals
A Technical Guide to 2,4-Di-O-methyl-D-glucose for Scientific Professionals
Introduction: 2,4-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose (B1605176). Such compounds are of significant interest to researchers in glycobiology and carbohydrate chemistry. They serve as important synthetic intermediates and as standards for the structural analysis of complex carbohydrates, such as polysaccharides and glycoproteins. Understanding the precise location of methyl groups is crucial for elucidating the linkage patterns in these macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 2,4-Di-O-methyl-D-glucose.
Chemical Structure and Properties
2,4-Di-O-methyl-D-glucose possesses the fundamental pyranose ring structure of glucose, with methyl ether groups specifically at the C2 and C4 positions. The remaining hydroxyl groups at C1 (in its hemiacetal form), C3, and C6 are available for further reactions.
Chemical Structure Diagram
The chemical structure of β-D-glucopyranose with methyl groups at the 2 and 4 positions is depicted below. In aqueous solution, it exists in equilibrium between its α and β anomeric forms and a minor open-chain aldehyde form.
Caption: 2D representation of the chemical structure of β-2,4-Di-O-methyl-D-glucopyranose.
Physicochemical Properties
The following table summarizes key physicochemical properties for 2,4-Di-O-methyl-D-glucose.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₆ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 208.09468823 Da | PubChem[1] |
| CAS Number | 19887-43-5 | PubChem[1] |
| IUPAC Name | (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal | PubChem[1] |
| XLogP3 (Computed) | -2.4 | PubChem[1] |
| Physical State | Crystalline solid | Van Cleve & Schaefer, 1955 |
| Specific Rotation [α]²⁵_D | +37.3° (5 min) → +76.5° (equilibrium, c 1.6 in water) for the β-anomer | Van Cleve & Schaefer, 1955 |
Spectroscopic Data
While specific, experimentally-derived spectra for 2,4-Di-O-methyl-D-glucose are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals for two methoxy (B1213986) groups (-OCH₃) would appear as singlets, typically in the range of 3.4-3.6 ppm. The anomeric proton (H-1) would show distinct signals for the α and β forms, with the β-anomer typically appearing upfield (around 4.5-4.8 ppm) with a larger coupling constant (J ≈ 8 Hz) compared to the α-anomer (around 5.2-5.5 ppm, J ≈ 3-4 Hz). Other ring protons would appear in the complex region of 3.0-4.0 ppm. |
| ¹³C NMR | Two distinct signals for the methoxy carbons would be expected around 58-62 ppm. The anomeric carbon (C-1) signals for the α and β forms would be distinct, typically with the β-anomer upfield (around 97 ppm) of the α-anomer (around 93 ppm). The carbons bearing the methyl groups (C-2 and C-4) would show a downfield shift compared to unsubstituted glucose, while adjacent carbons might show slight upfield shifts. Other ring carbons would resonate between 60-85 ppm. |
| Infrared (IR) | A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to O-H stretching of the remaining hydroxyl groups. C-H stretching vibrations from the alkyl and methoxy groups would appear around 2850-3000 cm⁻¹. A strong, complex series of bands in the fingerprint region, particularly between 1150-1000 cm⁻¹, would be characteristic of C-O stretching from the ether and alcohol functionalities.[2] |
| Mass Spectrometry (MS) | The expected molecular ion [M]⁺ for C₈H₁₆O₆ is m/z 208.09. In electrospray ionization (ESI), adducts such as [M+Na]⁺ (m/z 231.08) or [M+H]⁺ (m/z 209.10) would be expected. The fragmentation pattern would likely involve losses of water, formaldehyde, and methanol (B129727) from the molecular ion. |
Experimental Protocols
Synthesis of 2,4-Di-O-methyl-D-glucose
A documented synthesis involves the selective protection of D-glucose, followed by methylation and subsequent deprotection. The following protocol is adapted from the method described by Van Cleve and Schaefer (1955).
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 2,4-Di-O-methyl-D-glucose.
Detailed Methodology:
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Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside
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Dissolve Phenyl β-D-glucopyranoside in anhydrous pyridine.
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Add a slight molar excess of trityl chloride to the solution.
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Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).
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Pour the reaction mixture into ice water to precipitate the product.
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Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water).
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Step 2: Methylation of Phenyl 6-O-trityl-β-D-glucopyranoside
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Suspend the dried trityl derivative in methyl iodide.
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Add several molar equivalents of freshly prepared silver oxide in portions while stirring vigorously.
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Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture, dilute with chloroform, and filter to remove silver salts.
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Wash the filtrate with a sodium thiosulfate (B1220275) solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside.
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Step 3: Detritylation
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Dissolve the crude methylated product in glacial acetic acid.
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Add a solution of hydrogen bromide in glacial acetic acid dropwise at 0°C.
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Stir for a short period (1-2 minutes) until the trityl group is cleaved (monitored by TLC).
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Neutralize the reaction carefully with a base such as sodium bicarbonate solution.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting Phenyl 2,4-di-O-methyl-β-D-glucoside by column chromatography on silica (B1680970) gel.
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Step 4: Hydrolysis to 2,4-Di-O-methyl-D-glucose
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Dissolve the purified glycoside in a dilute aqueous solution of sulfuric acid (e.g., 0.5 M).
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Heat the mixture at 90-100°C for several hours, monitoring the disappearance of the starting material by TLC.
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Cool the solution and neutralize with barium carbonate.
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Filter off the barium sulfate precipitate and wash the solid with water.
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Concentrate the combined filtrate and washings under reduced pressure.
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The resulting syrup can be crystallized from a suitable solvent like acetone (B3395972) or ethanol to yield pure 2,4-Di-O-methyl-D-glucose.
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Characterization Protocols
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Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) of the alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives is a standard method for identifying partially methylated monosaccharides. The retention time and fragmentation pattern are compared against known standards. High-Performance Liquid Chromatography (HPLC) can also be used for purification and analysis.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Samples are typically dissolved in D₂O. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals unambiguously.
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Polarimetry: The optical rotation of the final product is measured to confirm its stereochemistry and anomeric purity upon crystallization.
Biological and Research Relevance
Partially methylated glucose derivatives like 2,4-Di-O-methyl-D-glucose are not typically studied for direct pharmacological activity. Their primary importance lies in the field of structural glycobiology.
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Structural Elucidation: When complex carbohydrates are subjected to permethylation analysis, all free hydroxyl groups are converted to methyl ethers. Subsequent acid hydrolysis breaks the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The identification of 2,4-Di-O-methyl-D-glucose in this mixture indicates that the original glucose residue was linked to other sugars at the C1, C3, and C6 positions. This makes it an invaluable reference compound for determining branching patterns in polysaccharides.
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Enzyme Specificity Studies: These molecules can be used as substrates or inhibitors to study the specificity of glycosyltransferases and glycosidases, enzymes crucial in the biosynthesis and degradation of carbohydrates.
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Drug Development Context: While not a drug candidate itself, the analytical techniques that rely on this compound are fundamental to understanding the structure of carbohydrate-based drugs (e.g., heparin derivatives) or the carbohydrate moieties on glycoprotein (B1211001) therapeutics (e.g., monoclonal antibodies). The precise glycosylation pattern can significantly impact the efficacy, stability, and immunogenicity of these biopharmaceuticals. Radiolabeled derivatives of methylated glucose can also be used to trace metabolic pathways and glucose transport mechanisms, which are relevant in diseases like diabetes and cancer.[3]
References
- 1. 2,4-Di-O-methyl-D-glucose | C8H16O6 | CID 14259032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
